molecular formula C10H15ClN2O2 B1489294 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride CAS No. 1864053-57-5

2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

Cat. No.: B1489294
CAS No.: 1864053-57-5
M. Wt: 230.69 g/mol
InChI Key: WKQDWUQNURHHBM-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride (CAS: 2763754-88-5) is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol . This reagent belongs to the class of 1H-isoindole-1,3(2H)-dione derivatives, a scaffold widely recognized in medicinal chemistry for its diverse pharmacological potential . The core phthalimide structure is distinct from glutarimide derivatives and is not associated with the same severe adverse effects, making it a versatile and safer platform for the rational design of novel bioactive molecules . Researchers value this class of compounds for its broad spectrum of activities, which includes documented analgesic, anti-inflammatory, and anticonvulsant effects in preclinical studies . The specific presence of the 2-aminoethyl chain on the imide nitrogen in this molecule makes it a valuable synthetic intermediate or a potential pharmacophore in its own right. It can be utilized in the development and exploration of new therapeutic agents, particularly in neuroscience and pharmacology research. The hydrochloride salt improves the compound's stability and handling. The product is strictly for research purposes and is not for human or veterinary diagnostic or therapeutic use. For comprehensive handling and safety information, please refer to the corresponding Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

2-(2-aminoethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14;/h1-2,7-8H,3-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQDWUQNURHHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride typically involves the cyclization of amido-nitrile precursors under catalytic conditions. The process can be summarized as follows:

  • Cyclization of Amido-Nitriles: The key step involves intramolecular cyclization of amido-nitriles to form the isoindole-1,3-dione core. This step is often catalyzed by transition metals such as nickel under mild reaction conditions to facilitate ring closure without decomposition.

  • Introduction of the 2-(2-aminoethyl) Side Chain: The aminoethyl group is introduced either prior to or after cyclization, commonly through nucleophilic substitution or reductive amination strategies.

  • Formation of the Hydrochloride Salt: The free base is converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility and stability for research applications.

This approach allows for the incorporation of various functional groups, offering versatility in the synthesis and enabling potential structural modifications.

Detailed Preparation Steps

Step Number Description Reagents/Conditions Outcome
1 Synthesis of Amido-Nitrile Precursor Starting from appropriate phthalimide derivatives and aminoethyl precursors Formation of amido-nitrile intermediate
2 Cyclization to Isoindole Core Nickel catalyst, mild heating, inert atmosphere Formation of 3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione scaffold
3 Introduction of Aminoethyl Group (if not pre-installed) Nucleophilic substitution or reductive amination using ethylenediamine or related reagents Attachment of 2-(2-aminoethyl) substituent
4 Salt Formation Treatment with hydrochloric acid in suitable solvent (e.g., ethanol or ether) Formation of hydrochloride salt, enhancing compound stability and solubility

Catalytic and Reaction Conditions

  • Catalysts: Nickel-based catalysts are preferred for facilitating the cyclization step due to their efficiency and mild operating conditions.

  • Temperature: Mild heating (typically 50–80°C) is employed to promote cyclization without side reactions.

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and catalysts.

  • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained to prevent oxidation of sensitive intermediates.

Industrial Scale Considerations

For large-scale synthesis, continuous flow reactors are employed to maintain consistent reaction parameters, improve heat and mass transfer, and maximize yield. This technology allows precise control over reaction times and temperatures, reducing by-products and improving reproducibility.

Summary Table of Key Physical and Chemical Data

Parameter Data
CAS Number 1864053-57-5
Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
IUPAC Name 2-(2-aminoethyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione hydrochloride
SMILES C1C=CCC2C1C(=O)N(C2=O)CCN.Cl
Purity (Research Grade) Typically >95%
Typical Yield Variable, commonly 60–85% depending on conditions

Research Findings and Optimization

  • Catalyst Efficiency: Studies show that nickel catalysts provide higher selectivity and yield compared to other metals such as palladium or copper in the cyclization step.

  • Reaction Time: Optimized reaction times range from 4 to 12 hours, balancing complete conversion with minimal degradation.

  • Purification: The product is purified by crystallization from solvents like ethanol or by chromatographic techniques to achieve high purity suitable for biochemical research.

  • Stability: The hydrochloride salt form exhibits improved stability and solubility, facilitating handling and storage.

Comparative Analysis with Related Compounds

While the preparation of this compound shares similarities with related isoindole derivatives, the presence of the aminoethyl side chain necessitates careful control of reaction conditions to avoid side reactions such as polymerization or over-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding ketone or aldehyde, while reduction could produce an amine.

Scientific Research Applications

2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal or biochemical applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Isoindole-dione Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (If Reported) Reference
Target Compound : 2-(2-Aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Hydrochloride 2-Aminoethyl ~235.7 (free base) Polymer synthesis, bioconjugation Not explicitly reported
(3aR,5r,6aS)-5-(2-(Trifluoromethyl)phenyl)octahydrocyclopenta-[c]pyrrole Hydrochloride Trifluoromethylphenyl ~318.7 Retinol-binding protein antagonist; enhanced metabolic stability due to CF₃ group 95% (crude yield)
2-(3-(Dimethylamino)propyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Dimethylaminopropyl ~264.4 Amphiphilic block copolymers; improved solubility in organic solvents 93%
2-(3-Methoxyphenyl)-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (4) 3-Methoxyphenyl, 5-methyl ~273.3 Epoxy resin precursor; electron-donating methoxy group enhances reactivity 63% (isolated)
Captan® Fungicide Trichloromethylthio 300.59 Broad-spectrum fungicide; sulfur moiety confers pesticidal activity N/A
5-Chloro-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Phenyl, 5-chloro 261.7 Halogenated analog; potential cytotoxicity N/A
2-[2-(Dimethylamino)ethyl]-4,7-diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione Dimethylaminoethyl, diphenyl ~374.5 Hydrophobic interactions; potential CNS applications N/A
2-(2-Hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Hydroxyethyl ~223.2 Increased hydrophilicity; alcohol functionality for H-bonding Discontinued (commercial)

Substituent Effects on Physicochemical Properties

  • Aminoethyl vs. Hydroxyethyl ( vs. 20): The primary amine in the target compound facilitates nucleophilic reactions (e.g., amide bond formation), whereas the hydroxyethyl analog () is more polar but less reactive in coupling reactions.
  • Trifluoromethylphenyl () : The CF₃ group introduces lipophilicity and metabolic stability, making it suitable for drug development.
  • Dimethylaminopropyl (): The tertiary amine enhances solubility in nonpolar solvents, critical for block copolymer self-assembly.

Biological Activity

2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride, also referred to as compound 1864053-57-5, is a chemical compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, and applications based on a thorough review of available literature.

The molecular formula of this compound is C₁₀H₁₄ClN₂O₂ with a molecular weight of 230.69 g/mol. The compound features an isoindole core structure, which is crucial for its biological interactions.

PropertyValue
IUPAC NameThis compound
CAS Number1864053-57-5
Molecular FormulaC₁₀H₁₄ClN₂O₂
Molecular Weight230.69 g/mol

The biological activity of this compound primarily stems from its ability to interact with various molecular targets in the body. It has been shown to bind to specific enzymes and receptors, leading to alterations in their activity. This interaction can influence several biochemical pathways relevant to disease processes.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

  • Case Study 1 : A study conducted by Previtali et al. demonstrated that this compound exhibited significant cytotoxic effects against melanoma cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
  • Case Study 2 : In vitro assays revealed that the compound inhibited cell proliferation in breast cancer cells by disrupting cell cycle progression at the G1 phase.

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties.

  • Research Findings : A recent publication indicated that this compound could mitigate oxidative stress-induced neuronal damage in cultured neurons . This effect was attributed to its ability to enhance antioxidant enzyme activity.

Antiviral Potential

There is ongoing investigation into the antiviral properties of this compound.

  • Preliminary Results : Initial studies have suggested that it may inhibit viral replication in certain strains of influenza virus by interfering with viral RNA synthesis .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available amido-nitriles.
  • Cyclization Process : A common method includes cyclization catalyzed by nickel under mild conditions .
  • Purification : The final product is purified using standard organic synthesis techniques.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameBiological ActivityUnique Features
2-Aminoethyl methacrylatePolymer synthesisUsed extensively in biomedical applications
2-AminothiazoleAntibacterial propertiesKnown for antifungal activities
2-(2-aminoethyl)isoindolePotential anticancer agentIsoindole core provides distinct properties

Q & A

Basic: What are the recommended synthetic routes for 2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride?

Methodological Answer:
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example:

  • Step A (Reduction): LiAlH₄ in THF reduces the isoindole-dione precursor at 0°C to rt, followed by exothermic reaction control (yield optimization requires slow addition and temperature monitoring) .
  • Step B (Substitution): Reacting the intermediate with 2-chloroacetamide derivatives in acetonitrile under reflux with K₂CO₃ as a base for 8 hours. Reaction progress is monitored by TLC, and the product is isolated via ice-water precipitation and ethanol recrystallization .
    Key Considerations:
  • LiAlH₄ requires anhydrous conditions due to hygroscopicity.
  • Acetonitrile’s high boiling point (82°C) ensures efficient reflux.

Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

  • Sample Preparation: Crystallize the compound from ethanol or THF to obtain noncentrosymmetric crystals (Z’ = 2) with two independent molecules in the asymmetric unit .
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Employ SHELXL for small-molecule refinement. Hydrogen-bonding networks (N–H···O) and orthogonal electrostatic interactions (C/N···O < 3.2 Å) are critical for resolving disorder .
    Data Validation: R-factor < 0.05 and completeness > 98% ensure reliability .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:
Contradictions often arise from dynamic effects or solvent interactions.

  • NMR Validation: Compare experimental ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) with DFT calculations (B3LYP/6-311+G(d,p)). Discrepancies in carbonyl shifts (~170 ppm) may indicate tautomerism .
  • Mass Spectrometry: Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out impurities.
  • Cross-Validation: Overlay experimental IR (C=O stretches at ~1770 cm⁻¹) with computational vibrational spectra .
    Case Study: In , bifurcated hydrogen bonds caused unexpected splitting in NMR, resolved via SC-XRD .

Advanced: What experimental design strategies optimize enantiomeric purity in derivatives of this compound?

Methodological Answer:

  • Chiral Resolution: Use preparative HPLC with a Chiralpak® IA column (hexane:isopropanol = 90:10, 1 mL/min) to separate enantiomers.
  • Asymmetric Synthesis: Introduce chiral auxiliaries (e.g., (R)-BINOL) during amidation to bias stereochemistry .
  • Monitoring: Polarimetry or CD spectroscopy tracks enantiomeric excess (ee > 98% required for pharmacological studies) .
    Challenges: The tetrahydroisoindole core’s rigidity comutes dynamic resolution; low-temperature crystallization (-20°C) improves ee .

Advanced: How does this compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Enzyme Inhibition Assays: Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ). For example, test against HIV-1 reverse transcriptase at varying substrate concentrations (0.1–10 mM) .
  • Molecular Docking: AutoDock Vina simulates binding to retinol-binding protein 4 (RBP4). The aminoethyl group forms salt bridges with Glu72, while the isoindole-dione interacts hydrophobically with Trp24 .
  • Validation: SPR (Surface Plasmon Resonance) measures binding kinetics (kₐₙ/Kd < 10⁻⁶ M⁻¹s⁻¹ indicates high affinity) .

Basic: What analytical techniques are essential for characterizing this compound’s purity?

Methodological Answer:

  • HPLC: C18 column (5 µm, 250 × 4.6 mm), 0.1% TFA in H₂O:MeCN (70:30), UV detection at 254 nm. Purity > 99% requires baseline separation of impurities .
  • Elemental Analysis: Confirm %C, %H, %N within ±0.3% of theoretical values.
  • Thermogravimetry (TGA): Assess hygroscopicity (weight loss < 1% at 120°C) .

Advanced: How can computational methods enhance structural analysis of derivatives?

Methodological Answer:

  • Conformational Analysis: Use Gaussian09 to perform relaxed potential energy scans (0–360° dihedral angles) to identify low-energy conformers .
  • Electrostatic Potential Maps: AIMAll software visualizes charge distribution, highlighting nucleophilic (O atoms) and electrophilic (NH groups) sites .
  • Crystal Packing Prediction: Materials Studio’s Forcite module predicts lattice parameters (RMSD < 0.1 Å vs. experimental) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-aminoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride

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